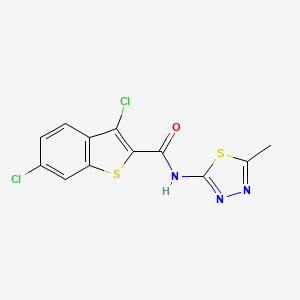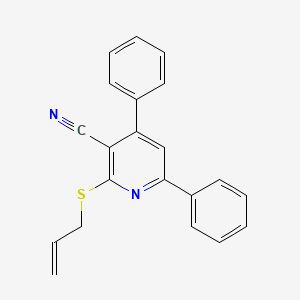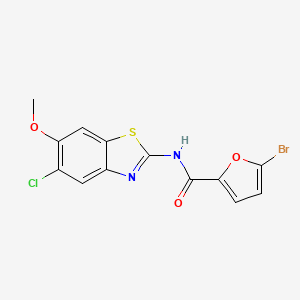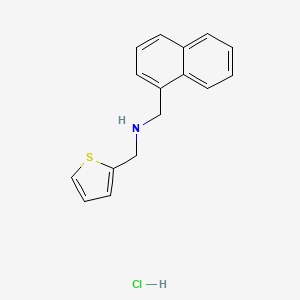![molecular formula C16H22N2O4 B4857058 5-[4-(4-methoxyphenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4857058.png)
5-[4-(4-methoxyphenyl)-1-piperazinyl]-5-oxopentanoic acid
Descripción general
Descripción
5-[4-(4-methoxyphenyl)-1-piperazinyl]-5-oxopentanoic acid, commonly known as MPHP, is a chemical compound with potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Aplicaciones Científicas De Investigación
MPHP has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and drug addiction. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. MPHP has also been investigated as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in rats.
Mecanismo De Acción
The exact mechanism of action of MPHP is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. MPHP has been shown to increase the release of serotonin and dopamine in certain brain regions, leading to its pharmacological effects.
Biochemical and Physiological Effects:
MPHP has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity. MPHP has also been shown to increase the expression of certain genes involved in synaptic plasticity and neurogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPHP has several advantages for lab experiments, including its high potency and selectivity for certain receptors. However, it also has some limitations, such as its potential toxicity and limited availability. Researchers should take appropriate precautions when handling MPHP and use it only in accordance with established safety guidelines.
Direcciones Futuras
There are several future directions for research related to MPHP. One area of interest is its potential as a treatment for drug addiction, particularly cocaine addiction. Further studies are needed to determine the optimal dosing and administration regimen for MPHP in this context. Another area of interest is its potential as a therapeutic agent for mood disorders, such as depression and anxiety. Future studies should investigate the mechanisms underlying its pharmacological effects and its potential side effects and long-term safety. Additionally, studies should focus on developing more efficient and cost-effective synthesis methods for MPHP to facilitate its use in research and potential clinical applications.
Conclusion:
In conclusion, MPHP is a promising chemical compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its pharmacological properties and potential clinical applications.
Propiedades
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-22-14-7-5-13(6-8-14)17-9-11-18(12-10-17)15(19)3-2-4-16(20)21/h5-8H,2-4,9-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEYDRMWMZIEQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-chlorobenzyl)thio]-4-[4-(diethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4856986.png)
![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4856989.png)
![N-(3-chlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4856994.png)



![3-benzyl-7-methyl-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4857016.png)
![5-{[(3-hydroxypropyl)amino]methylene}-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4857032.png)
![4-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4857047.png)
![N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4857053.png)

![methyl 7-cyclopropyl-3-(2,5-dimethylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4857060.png)
